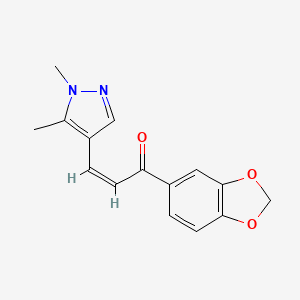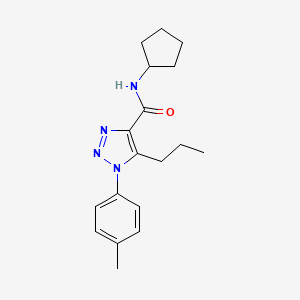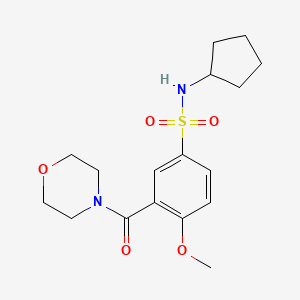
1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
描述
1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as MDMP, is a synthetic compound that belongs to the class of designer drugs. It is a potent stimulant that has gained popularity among drug users and is known to produce euphoria, increased energy, and heightened sensory perception. MDMP has been identified as a new psychoactive substance and is currently not approved for medical use.
作用机制
1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one acts by inhibiting the reuptake of dopamine and promoting the release of norepinephrine in the brain. It binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the synapse. This action of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The use of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been associated with a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also leads to the release of glucose from the liver, which provides energy to the body. The use of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been associated with adverse effects such as anxiety, paranoia, and hallucinations.
实验室实验的优点和局限性
1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in laboratory experiments to study its effects on the central nervous system. Its ability to act as a dopamine reuptake inhibitor and norepinephrine releasing agent makes it a useful tool for studying the role of these neurotransmitters in the brain. However, the use of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in laboratory experiments is limited due to its potential for abuse and lack of availability.
未来方向
1. Further studies are needed to understand the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one use on the central nervous system.
2. The potential use of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in the treatment of depression and other mood disorders needs to be explored.
3. The development of new and more effective dopamine reuptake inhibitors and norepinephrine releasing agents can be based on the structure of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one.
4. The use of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in laboratory experiments can be expanded to study its effects on other neurotransmitters and their role in the brain.
5. The development of new analytical methods for the detection of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can help in the identification and control of its use as a recreational drug.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is a synthetic compound that has gained popularity among drug users due to its stimulant effects. It acts by inhibiting the reuptake of dopamine and promoting the release of norepinephrine in the brain. 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in scientific research to study its effects on the central nervous system and its potential use in the treatment of depression and other mood disorders. However, the use of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is associated with adverse effects and its use as a recreational drug is a cause for concern. Further research is needed to understand the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one use and to explore its potential use in medicine.
科学研究应用
1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor and norepinephrine releasing agent, which leads to the release of these neurotransmitters in the brain. This action of 1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been studied to understand its potential use in the treatment of depression and other mood disorders.
属性
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-12(8-16-17(10)2)3-5-13(18)11-4-6-14-15(7-11)20-9-19-14/h3-8H,9H2,1-2H3/b5-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXAVSDDEAVXIT-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C\C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxy-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651428.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-(1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazol-1'-yl)acetamide](/img/structure/B4651433.png)
![methyl 2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651438.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4651441.png)
![5-({[2-(4-chlorophenoxy)ethyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4651442.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4651447.png)
![4-[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4651454.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4651458.png)


![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4651509.png)


![2,3-dimethyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1H-indole](/img/structure/B4651517.png)